![molecular formula C22H20N8O B132036 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 151327-03-6](/img/structure/B132036.png)
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has shown potential in the field of scientific research, particularly in the area of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves the inhibition of cGAS, which is an enzyme involved in the innate immune response. This inhibition leads to a decrease in the production of cyclic GMP-AMP (cGAMP), which is a signaling molecule involved in the activation of the immune response. The compound has also been shown to induce apoptosis in cancer cells, possibly through the activation of the p53 pathway.
Efectos Bioquímicos Y Fisiológicos
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has been shown to have inhibitory effects on cGAS, which is involved in the innate immune response. This inhibition leads to a decrease in the production of cGAMP, which is a signaling molecule involved in the activation of the immune response. The compound has also been shown to induce apoptosis in cancer cells, possibly through the activation of the p53 pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one in lab experiments is its potential as an inhibitor of cGAS, which is involved in the innate immune response. This inhibition can be useful in studying the immune response and its regulation. However, one limitation of using this compound is its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one. One direction is to further investigate its potential as an anti-cancer agent, particularly in inducing apoptosis in cancer cells. Another direction is to study its effects on the immune response in vivo, as well as its potential as a therapeutic agent for autoimmune diseases. Additionally, further studies can be conducted to optimize the synthesis method and improve the purity and yield of the compound.
Métodos De Síntesis
The synthesis of 5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves the condensation of 2-(2H-tetrazol-5-yl)aniline with 4-(chloromethyl)benzophenone, followed by the reaction with propylamine and 2-amino-4,6-dimethylpyrimidine. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has been studied for its potential use in the field of biochemistry and physiology. It has shown to have inhibitory effects on the enzyme cyclic GMP-AMP synthase (cGAS), which is involved in the innate immune response. This compound has also been investigated for its potential as an anti-cancer agent, as it has shown to induce apoptosis in cancer cells.
Propiedades
Número CAS |
151327-03-6 |
|---|---|
Nombre del producto |
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Fórmula molecular |
C22H20N8O |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C22H20N8O/c1-2-5-19-18(21(31)30-22(25-19)23-13-24-30)12-14-8-10-15(11-9-14)16-6-3-4-7-17(16)20-26-28-29-27-20/h3-4,6-11,13H,2,5,12H2,1H3,(H,23,24,25)(H,26,27,28,29) |
Clave InChI |
AEKCVZKCCLHOMW-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)N2C(=N1)N=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES canónico |
CCCC1=C(C(=O)N2C(=N1)N=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Sinónimos |
s-triazolo(1,5-a)pyrimidin-7-ol, 5-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)-methyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



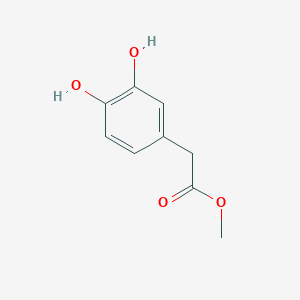
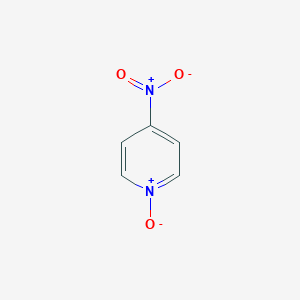
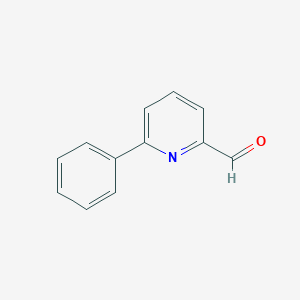
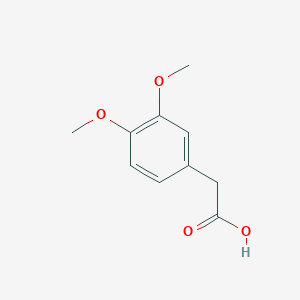
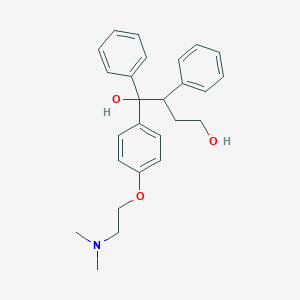
![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B131964.png)
![7-Methylpyrido[2,3-b]pyrazine-2,3-diol](/img/structure/B131966.png)
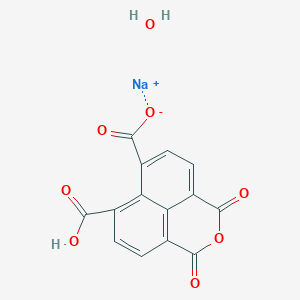
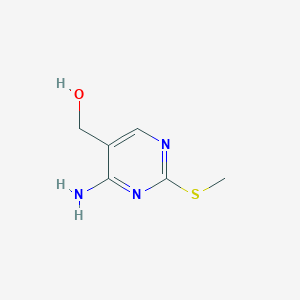
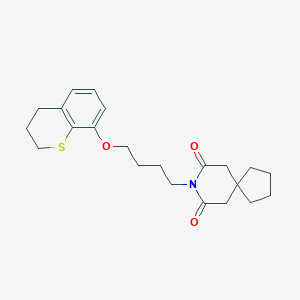
![(2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]acetate](/img/structure/B131976.png)
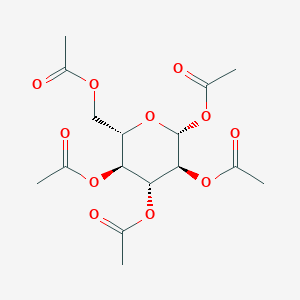
![(3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one](/img/structure/B131989.png)
![4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B131992.png)